[D-Ala2,N-MePhe4,Gly-ol5]Enkephalin (DAMGO) is a synthetic opioid peptide that acts as a highly selective agonist for the μ-opioid receptor (MOR) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Its high selectivity for the MOR makes it a valuable tool in scientific research for investigating the role of this receptor in various physiological and pharmacological processes [, , , , , , , , , , , , , , , , , , , ]. DAMGO is not used clinically and is primarily employed as a research tool to elucidate the complexities of the MOR system.
DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol) is a synthetic peptide that acts as a selective agonist for the mu-opioid receptor. It is derived from the naturally occurring peptide endorphins and is widely used in pharmacological research to study opioid receptor functions and mechanisms. DAMGO has been instrumental in understanding pain modulation and the development of analgesics.
DAMGO was synthesized to enhance the potency and selectivity for the mu-opioid receptor compared to other opioid receptors. It is typically synthesized from commercially available starting materials through various chemical methods.
DAMGO is classified as a peptide opioid and specifically as a mu-opioid receptor agonist. Its structure consists of a modified form of the endogenous opioid peptides, designed to improve its binding affinity and efficacy at the mu-opioid receptor.
The synthesis of DAMGO can be achieved through several methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A notable approach involves:
The synthesis typically involves:
DAMGO's molecular structure can be described as follows:
The structure features:
DAMGO undergoes various chemical reactions during its synthesis, including:
In synthetic procedures, reactions are monitored using HPLC, and purification is achieved through reverse-phase chromatography. The final product is typically characterized by mass spectrometry to confirm its identity and purity .
DAMGO exerts its effects primarily through binding to the mu-opioid receptor, which leads to:
Studies have shown that DAMGO has a high affinity for the mu-opioid receptor, with subnanomolar binding affinities reported in competition binding assays . This high affinity translates into potent analgesic effects in vivo.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into its structural integrity and purity after synthesis .
DAMGO is widely used in scientific research for:
Its role as a selective agonist makes it invaluable in dissecting the signaling pathways associated with mu-opioid receptors, contributing significantly to our understanding of opioid pharmacodynamics and therapeutics.
DAMGO exhibits exceptional selectivity for the μ-opioid receptor (MOR) over delta (δ) or kappa (κ) opioid receptors. This specificity arises from:
Table 1: Key Structural Determinants of DAMGO's MOR Selectivity
Structural Feature | Role in MOR Selectivity | Experimental Evidence |
---|---|---|
D-Ala² substitution | Reduces peptidase degradation | Increased in vivo stability vs. endogenous enkephalins [1] |
N-MePhe⁴ | Enhances hydrophobic pocket engagement | >100-fold higher MOR affinity vs. δOR [2] |
Asp¹³⁸ salt bridge | Anchors ligand binding | Mutagenesis (D138A) abolishes DAMGO binding [5] |
Gly-ol⁵ | Stabilizes C-terminal conformation | Improved membrane permeability [1] |
DAMGO is a balanced MOR agonist that activates both G-protein and β-arrestin pathways, though with differing efficacies:
Table 2: DAMGO Signaling Efficacy Across Pathways
Signaling Pathway | Efficacy | Functional Outcome |
---|---|---|
Gαᵢ/o protein | High (EC₅₀ = 12 nM) | cAMP inhibition, neuronal hyperpolarization [7] |
GIRK channel | High | Membrane hyperpolarization [7] |
β-arrestin-2 recruitment | Moderate (EC₅₀ = 38 nM) | Receptor internalization, ERK phosphorylation [6] [9] |
Calcium channel inhibition | High | Reduced neurotransmitter release [7] |
DAMGO exhibits distinct signaling properties in central (CNS) and peripheral (PNS) neurons due to receptor localization, coupling partners, and neural circuitry:
Table 3: DAMGO Signaling in CNS vs. PNS
Parameter | Central Nervous System (CNS) | Peripheral Nervous System (PNS) |
---|---|---|
Primary ion channels modulated | GIRK, N-type Ca²⁺ channels | KATP, T-type Ca²⁺ channels [7] [10] |
Neurotransmitter modulation | ↓ Glutamate (rNST), ↓ Dopamine (VTA) | ↓ Acetylcholine (myenteric plexus) [4] [7] |
Key functional effects | Analgesia, respiratory depression | Peripheral analgesia, reduced gut motility [7] [10] |
Dependence on KATP channels | Low | High (SUR1-dependent) [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: